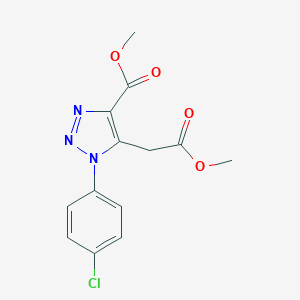
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClN3O4 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 114462-77-0) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3O4, with a molecular weight of 309.71 g/mol. The structural features include a triazole ring and a carboxylate group, which are known to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, a series of novel 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activities against non-small-cell lung cancer (NSCLC) cell lines. One notable compound exhibited an IC50 value of 6.06 μM against H460 cells, indicating significant cytotoxicity . The mechanism of action involved induction of apoptosis and increased reactive oxygen species (ROS) production, which are critical pathways in cancer cell death.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. Compounds containing the triazole moiety have shown efficacy against various bacterial strains. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
- Substituents at various positions on the triazole ring can modulate activity against specific cancer cell lines or pathogens .
Case Study 1: Anticancer Evaluation
In a study focusing on triazole hybrids, this compound was evaluated alongside other derivatives for its ability to inhibit cancer cell proliferation. The study revealed that compounds with similar structural motifs showed promising results in inducing apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways .
Case Study 2: Antimicrobial Testing
Another research effort investigated the antimicrobial efficacy of triazole-based compounds against various pathogens. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics .
Research Findings Summary
| Activity | IC50 Value | Target | Mechanism |
|---|---|---|---|
| Antitumor | 6.06 μM | H460 Cells (NSCLC) | Induction of apoptosis; ROS generation |
| Antimicrobial | 0.0063 μmol/mL | E. coli | Inhibition of bacterial growth |
特性
IUPAC Name |
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-20-11(18)7-10-12(13(19)21-2)15-16-17(10)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQVKYBLTAVZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385022 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114462-77-0 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














